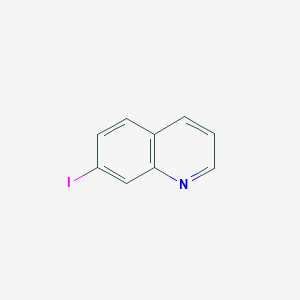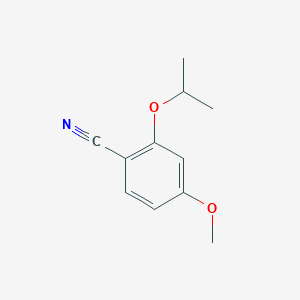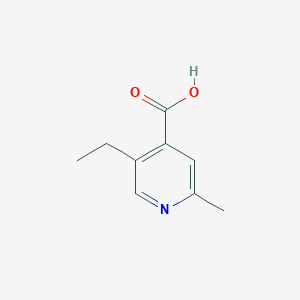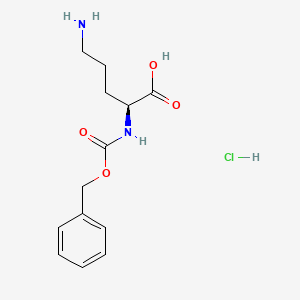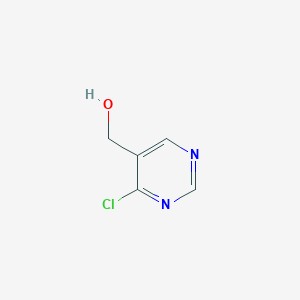
(4-Chloropyrimidin-5-yl)methanol
Übersicht
Beschreibung
(4-Chloropyrimidin-5-yl)methanol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-chloropyrimidine with formaldehyde in the presence of a base to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis and continuous flow reactors are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) under basic conditions.
Major Products Formed
Oxidation: 4-Chloropyrimidine-5-carboxylic acid or 4-Chloropyrimidine-5-carbaldehyde.
Reduction: 4-Methylpyrimidine or 4-Chloropyrimidine-5-methane.
Substitution: 4-Aminopyrimidine-5-methanol, 4-Thiopyrimidine-5-methanol, or 4-Alkoxypyrimidine-5-methanol.
Wissenschaftliche Forschungsanwendungen
(4-Chloropyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly as a building block for drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloropyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to antiproliferative effects, making such compounds useful in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyrimidine: Lacks the hydroxymethyl group but shares the chlorine substitution at the 4-position.
5-Hydroxymethylpyrimidine: Similar structure but without the chlorine atom.
4-Aminopyrimidine-5-methanol: Substitutes the chlorine atom with an amino group.
Uniqueness
(4-Chloropyrimidin-5-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyrimidine ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(4-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIZLQSZQFWIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629353 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389799-45-5 | |
| Record name | (4-Chloropyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


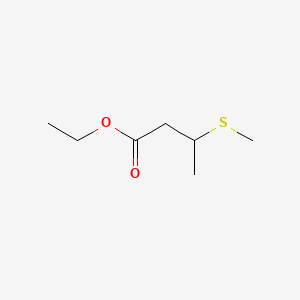
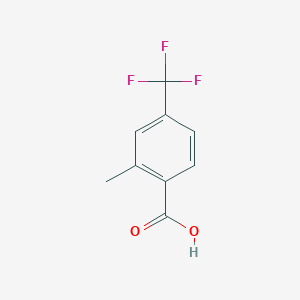
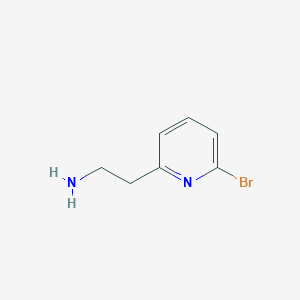
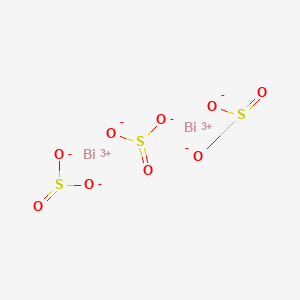

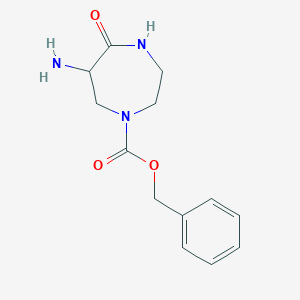

![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)
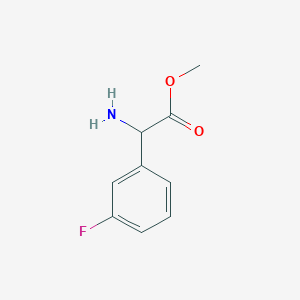
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)
